molecular formula C20H23N5O2 B2493685 8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878731-33-0

8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2493685
CAS No.: 878731-33-0
M. Wt: 365.437
InChI Key: REPQGDDEHJAGFM-UHFFFAOYSA-N
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Description

8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structural framework, which includes an imidazo[2,1-f]purine core substituted with isopropyl, dimethyl, and phenethyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate diamine and aldehyde precursors under acidic or basic conditions.

    Introduction of substituents: The isopropyl, dimethyl, and phenethyl groups are introduced through alkylation reactions using suitable alkyl halides and bases.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazopurine derivatives, such as:

    1H-imidazo[4,5-c]quinoline: Known for its antimicrobial and anticancer activities.

    2,4-dihydroxoquinoline: Used in the synthesis of various bioactive compounds.

    7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Studied for its potential as an antimicrobial and anticancer agent.

The uniqueness of this compound lies in its specific substituents and their combined effects on its chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,7-dimethyl-2-(2-phenylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)25-14(3)12-24-16-17(21-19(24)25)22(4)20(27)23(18(16)26)11-10-15-8-6-5-7-9-15/h5-9,12-13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPQGDDEHJAGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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